Cas no 478169-65-2 (Methyl BenzoDthiazole-5-carboxylate)

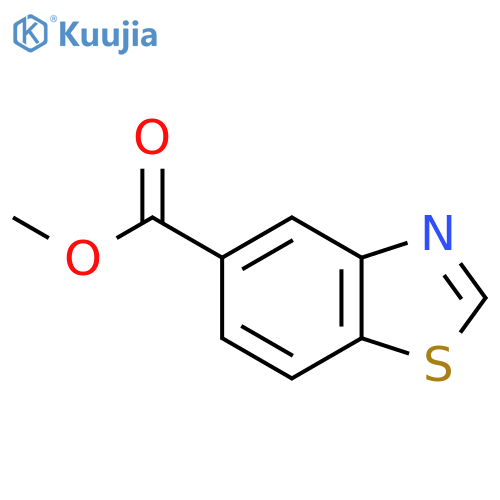

478169-65-2 structure

商品名:Methyl BenzoDthiazole-5-carboxylate

CAS番号:478169-65-2

MF:C9H7NO2S

メガワット:193.222380876541

MDL:MFCD13176732

CID:877008

PubChem ID:22610014

Methyl BenzoDthiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl benzo[d]thiazole-5-carboxylate

- 5-Benzothiazolecarboxylic acid methyl ester

- Methyl 1,3-benzothiazole-5-carboxylate

- AB66619

- AG-F-62666

- AK120025

- CTK4J0349

- SureCN1538274

- 478169-65-2

- MFCD13176732

- DTXSID60626907

- EN300-729543

- BENZOTHIAZOLE-5-CARBOXYLIC ACID METHYL ESTER

- 5-Benzothiazolecarboxylicacid,methylester(9CI)

- BS-49752

- Methylbenzo[d]thiazole-5-carboxylate

- DA-37972

- 5-BENZOTHIAZOLECARBOXYLIC ACID, METHYL ESTER

- CS-0197243

- F14217

- SCHEMBL1538274

- UQGOTDUTYINDJD-UHFFFAOYSA-N

- Methyl BenzoDthiazole-5-carboxylate

-

- MDL: MFCD13176732

- インチ: InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3

- InChIKey: UQGOTDUTYINDJD-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC2=C(C=C1)SC=N2

計算された属性

- せいみつぶんしりょう: 193.01974964g/mol

- どういたいしつりょう: 193.01974964g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl BenzoDthiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB540706-1g |

Methyl benzo[d]thiazole-5-carboxylate; . |

478169-65-2 | 1g |

€490.10 | 2023-09-01 | ||

| TRC | M224025-10mg |

Methyl Benzo[D]thiazole-5-carboxylate |

478169-65-2 | 10mg |

$ 50.00 | 2022-06-04 | ||

| abcr | AB540706-1 g |

Methyl benzo[d]thiazole-5-carboxylate; . |

478169-65-2 | 1g |

€490.10 | 2023-06-14 | ||

| Alichem | A059002937-5g |

Methyl benzo[d]thiazole-5-carboxylate |

478169-65-2 | 95% | 5g |

$676.70 | 2023-09-01 | |

| Chemenu | CM154924-5g |

methyl benzo[d]thiazole-5-carboxylate |

478169-65-2 | 95% | 5g |

$*** | 2023-05-30 | |

| abcr | AB540706-250mg |

Methyl benzo[d]thiazole-5-carboxylate; . |

478169-65-2 | 250mg |

€83.40 | 2025-02-20 | ||

| A2B Chem LLC | AD25363-250mg |

Methyl benzo[d]thiazole-5-carboxylate |

478169-65-2 | 95% | 250mg |

$10.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267913-1g |

Methyl benzo[d]thiazole-5-carboxylate |

478169-65-2 | 97% | 1g |

¥423.00 | 2024-05-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267913-10g |

Methyl benzo[d]thiazole-5-carboxylate |

478169-65-2 | 97% | 10g |

¥4239.00 | 2024-05-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267913-25g |

Methyl benzo[d]thiazole-5-carboxylate |

478169-65-2 | 97% | 25g |

¥9891.00 | 2024-05-12 |

Methyl BenzoDthiazole-5-carboxylate 関連文献

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

478169-65-2 (Methyl BenzoDthiazole-5-carboxylate) 関連製品

- 68867-17-4(1,3-benzothiazole-5-carboxylic acid)

- 103261-70-7(ethyl 1,3-benzothiazole-5-carboxylate)

- 19989-64-1(Ethyl benzo[d]thiazole-6-carboxylate)

- 1038509-28-2(Methyl Benzodthiazole-7-carboxylate)

- 73931-63-2(Methyl benzo[d]thiazole-6-carboxylate)

- 1190320-40-1(4-Methylbenzothiazole-6-carboxylic acid methyl ester)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:478169-65-2)Methyl BenzoDthiazole-5-carboxylate

清らかである:99%

はかる:5g

価格 ($):184.0